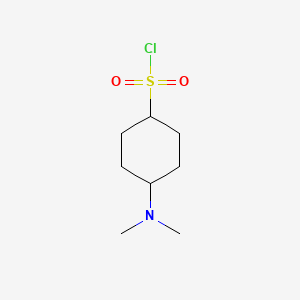
4-(Dimethylamino)cyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)cyclohexane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a dimethylamino group attached to a cyclohexane ring, which is further bonded to a sulfonyl chloride group. This compound is known for its reactivity and is widely used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)cyclohexane-1-sulfonyl chloride typically involves the reaction of cyclohexane-1-sulfonyl chloride with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclohexane-1-sulfonyl chloride+Dimethylamine→4-(Dimethylamino)cyclohexane-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)cyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
N-oxides: Formed by oxidation of the dimethylamino group
Applications De Recherche Scientifique
4-(Dimethylamino)cyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Sulfonamide derivatives of this compound have potential therapeutic applications, including antibacterial and antifungal activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)cyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride ion. The dimethylamino group can also participate in various reactions, including oxidation and reduction, further contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, used as a fluorescent labeling reagent.
Dabsyl Chloride: 4-(Dimethylamino)azobenzene-4-sulfonyl chloride, used for HPLC derivatization of amino acids.
Uniqueness
4-(Dimethylamino)cyclohexane-1-sulfonyl chloride is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to aromatic sulfonyl chlorides like dansyl and dabsyl chlorides. This uniqueness makes it suitable for specific applications where the cyclohexane ring’s conformational flexibility and reduced aromaticity are advantageous.
Propriétés
Formule moléculaire |
C8H16ClNO2S |
|---|---|
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
4-(dimethylamino)cyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ZXHNZVZMFPNFFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


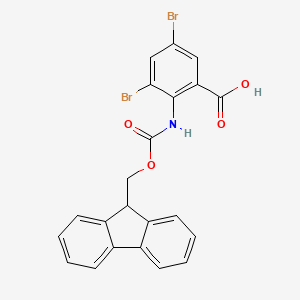
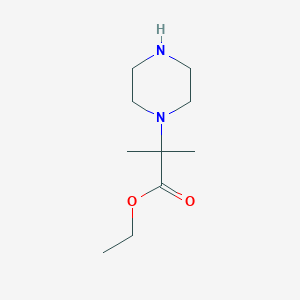
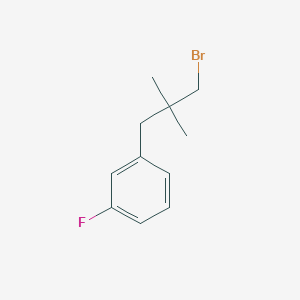
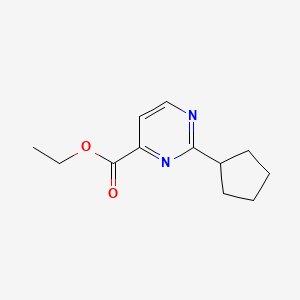
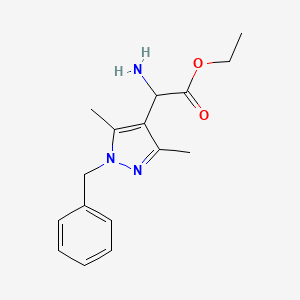
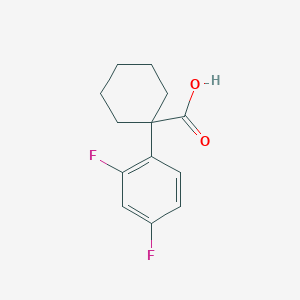
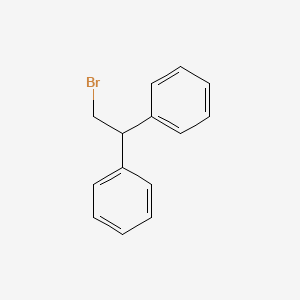
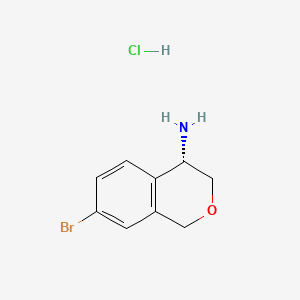
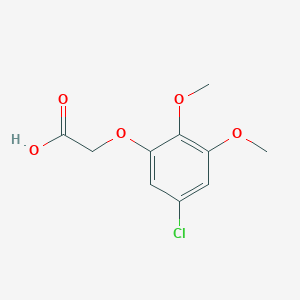
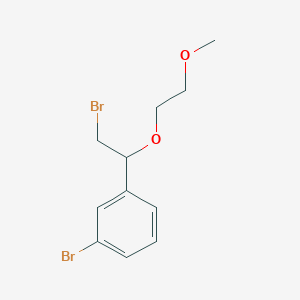
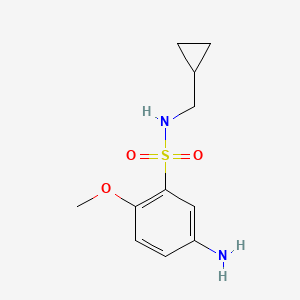
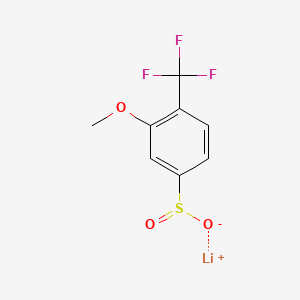
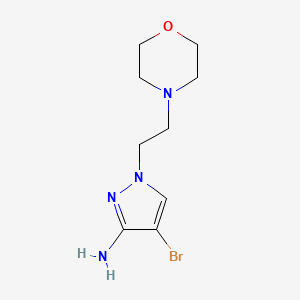
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
